9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
The compound 9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is a complex organic molecule that belongs to the class of acridinediones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzyloxyphenyl group attached to a hexahydroacridinedione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with cyclic ketones under acidic or basic conditions. The reaction may proceed through intermediate steps involving aldol condensation, cyclization, and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the acridinedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated acridinedione compounds.
Scientific Research Applications
9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 9-[4-(BENZYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE
- 9-[2-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE
Uniqueness
The uniqueness of 9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE lies in its specific structural features, such as the position of the benzyloxy group and the hexahydroacridinedione core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H25NO3 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
9-(2-phenylmethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C26H25NO3/c28-21-13-6-11-19-25(21)24(26-20(27-19)12-7-14-22(26)29)18-10-4-5-15-23(18)30-16-17-8-2-1-3-9-17/h1-5,8-10,15,24,27H,6-7,11-14,16H2 |
InChI Key |
ZOMXGAZBFUGBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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